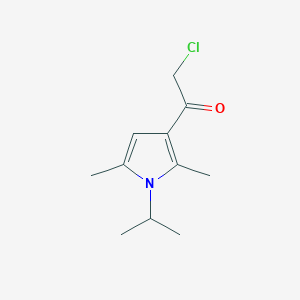

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone” is a chemical with the molecular formula C11H16ClNO and a molecular weight of 213.71. It is used for research purposes1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, pyrrole derivatives, which this compound is a part of, can be synthesized through various methods such as the Au (I)-catalyzed propargyl-claisen rearrangement and 5-exo-dig cyclization of tertiary enamides2.Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group attached to a pyrrole ring, which is further connected to a chloro-ethanone group1. The pyrrole ring in the structure is a five-membered aromatic ring containing one nitrogen atom3.

Chemical Reactions Analysis

Specific chemical reactions involving “2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone” are not detailed in the available resources. However, pyrrole derivatives are known to undergo various chemical reactions due to the presence of the aromatic pyrrole ring3.Physical And Chemical Properties Analysis

This compound is a solid at room temperature1. Other physical and chemical properties such as its density, melting point, and boiling point are not specified in the available resources45.Scientific Research Applications

Synthesis and Structural Characterization

A study by Louroubi et al. (2019) on a new penta-substituted pyrrole derivative highlights its synthesis and structural characterization, including the use of spectroscopic techniques and computational studies. This research illustrates the broader chemical interest in pyrrole derivatives for their structural and electronic properties, which are essential for various applications, including material science and molecular engineering Louroubi et al., 2019.

Antimicrobial Agents

Hublikar et al. (2019) synthesized novel pyrrole chalcone derivatives and evaluated their antimicrobial activities. This study underscores the potential of pyrrole derivatives as scaffolds for developing new antimicrobial agents, highlighting their significant role in pharmaceutical research Hublikar et al., 2019.

Heterocyclic Chemistry

The synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3- dicarboxylate using phosphorus compounds, as reported by Kalantari et al. (2006), demonstrates the versatility of pyrrole derivatives in creating complex heterocyclic structures. This capability is crucial for the development of novel organic compounds with potential applications in drug development and material science Kalantari et al., 2006.

Corrosion Inhibition

The corrosion inhibition efficacy of a pyrrole derivative on steel surfaces, as explored by Louroubi et al. (2019), presents an application of these compounds in industrial chemistry, particularly in protecting metals from corrosion. This application demonstrates the multifaceted utility of pyrrole derivatives beyond biological systems Louroubi et al., 2019.

Safety And Hazards

This compound is intended for research use only and is not meant for diagnostic or therapeutic use1. It is classified as dangerous, with hazard statements including H301, H311, H331, and H3416. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling6.

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, given the wide range of biological activities exhibited by indole derivatives3, there is potential for further exploration and development of this compound for therapeutic applications.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

properties

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-7(2)13-8(3)5-10(9(13)4)11(14)6-12/h5,7H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGJNVGLKPVFTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)C)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165584 |

Source

|

| Record name | 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |

CAS RN |

786728-93-6 |

Source

|

| Record name | 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786728-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[2,5-dimethyl-1-(1-methylethyl)-1H-pyrrol-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)